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Compound of Interest
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Cat. No.: B1214593 Get Quote

This guide serves as a technical resource for researchers and scientists working on the

characterization of electrically active defects in 4H-Silicon Carbide (4H-SiC). It provides

answers to frequently asked questions, troubleshooting advice for common experimental

issues, detailed experimental protocols, and a summary of key defect parameters.

Frequently Asked Questions (FAQs)
Q1: What are the most common electrically active defects in n-type 4H-SiC?

A1: In n-type 4H-SiC, the most frequently observed and technologically significant deep-level

defects are the Z₁/₂ center and the EH₆/₇ center.[1] Both are intrinsic defects, often introduced

during crystal growth or by irradiation, and they can act as recombination centers, which

impacts carrier lifetime.[1][2] The Z₁/₂ center is often considered the primary lifetime-limiting

defect in this material.[3][4]

Q2: What are the primary experimental techniques used to characterize these defects?

A2: The primary techniques are Deep Level Transient Spectroscopy (DLTS) and Capacitance-

Voltage (C-V) measurements.[3] DLTS is highly sensitive for detecting and parameterizing

deep-level defects, allowing for the determination of their activation energy, capture cross-

section, and concentration.[5] C-V measurements are used to determine the net doping

concentration and barrier height of the semiconductor device, which are crucial parameters for

DLTS analysis.[6]
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Q3: Why is 4H-SiC preferred over other polytypes for power electronics?

A3: 4H-SiC is the preferred polytype for most electronic applications due to its superior material

properties, including a wide bandgap (approximately 3.26 eV), high critical electric field, and

high electron mobility.[1][7] These characteristics make it ideal for high-power, high-frequency,

and high-temperature devices.[7][8]

Q4: What is the physical origin of the Z₁/₂ and EH₆/₇ defects?

A4: There is strong evidence suggesting that both the Z₁/₂ and EH₆/₇ levels are different charge

states of the same defect: the carbon vacancy (VC).[1][9] Studies have shown a one-to-one

correlation between the concentrations of these two centers.[2][10] The Z₁/₂ center is

associated with the double acceptor level (=/0) of the carbon vacancy.[11]

Q5: Can the concentration of these defects be controlled or reduced?

A5: Yes, various techniques, often referred to as "defect engineering," can be employed. The

concentration of the Z₁/₂ center has been shown to be lower in epilayers grown under carbon-

rich conditions.[4] Additionally, post-growth processes like carbon implantation followed by

high-temperature annealing have been effective in reducing the Z₁/₂ concentration.[12][13]

Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.

Deep Level Transient Spectroscopy (DLTS)
Q: My DLTS spectrum is very noisy. What are the possible causes and solutions?

A:

Cause: High leakage current in the Schottky diode.

Solution: First, perform current-voltage (I-V) measurements to verify the quality of your

Schottky contact. A good diode should exhibit low reverse leakage current.[6] If the

leakage is high, you may need to fabricate a new device, ensuring a clean semiconductor

surface prior to metal deposition.
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Cause: Poor electrical contacts or grounding.

Solution: Ensure that the probes are making good, stable contact with the device pads.

Check all cables and grounding for the measurement system. Soldering wires to the

contacts can provide a more stable connection.[14]

Cause: Insufficient signal averaging.

Solution: Increase the number of capacitance transient averages at each temperature

point. This will improve the signal-to-noise ratio at the expense of longer measurement

times.[15]

Cause: Temperature instability.

Solution: Ensure the cryostat's temperature controller is functioning correctly and that the

temperature ramp rate is slow enough to allow for thermal stability at each measurement

point. A stable temperature is critical for accurate DLTS measurements.[16]

Q: The peaks in my DLTS spectrum are broad and ill-defined. What does this mean?

A:

Cause: Overlapping signals from multiple defects.

Solution: This is common when multiple defects have similar emission rates. Techniques

like Laplace DLTS (L-DLTS) offer higher resolution and can often separate closely spaced

energy levels that appear as a single broad peak in conventional DLTS.[2][15]

Cause: Alloy broadening or extended defects.

Solution: Inhomogeneous material or the presence of extended defects like dislocations

can cause a distribution of energy levels, leading to broadened peaks.[17][18] This is an

inherent material property and requires careful analysis.

Cause: High electric field effects.

Solution: A strong electric field in the depletion region can influence the emission rate of

traps, causing peak broadening. Try performing measurements at different reverse bias
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voltages to check for this effect.[17]

Capacitance-Voltage (C-V) Measurements
Q: My C-V plot shows hysteresis. What is the cause?

A:

Cause: Mobile ions or charge trapping in the oxide/interfacial layer.

Solution: Hysteresis, a difference between the up and down voltage sweeps, often points

to charge trapping at the semiconductor-insulator interface or within the oxide layer in

MOS capacitors.[19][20] This can be influenced by the quality of the surface passivation

and the fabrication process.

Cause: Slow trap states at the interface.

Solution: Interface traps that are slow to respond to the changing bias voltage can

contribute to hysteresis. Performing C-V measurements at different frequencies and

temperatures can help to characterize these states.[21]

Experimental Protocols
Protocol 1: DLTS Measurement for Defect Parameter
Extraction
This protocol outlines the steps for performing a standard DLTS experiment on a 4H-SiC

Schottky diode.

1. Sample Preparation:

Start with an n-type 4H-SiC epitaxial layer on a highly doped substrate.[3]
Perform a standard cleaning procedure on the sample surface.
Fabricate a Schottky contact (e.g., Ni) on the epitaxial surface and an ohmic contact (e.g.,
Ni) on the substrate backside.[6]
Characterize the diode using I-V and C-V measurements at room temperature to confirm
good rectifying behavior and determine the net donor concentration (Nd).[6]
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2. Measurement Setup:

Mount the sample on the cold finger of a cryostat using thermal paste to ensure good
thermal contact.[14]
Connect the Schottky and ohmic contacts to the capacitance meter of the DLTS system.
Evacuate the cryostat and begin cooling to the starting temperature (e.g., 80 K).

3. DLTS Scan:

Set the DLTS parameters: quiescent reverse bias (VR), filling pulse voltage (VP), and filling
pulse width (tp). A typical VR might be -5 V and VP might be 0 V.
Select a range of rate windows (τ). The DLTS signal is generated by measuring the
capacitance transient at two points in time (t₁ and t₂) after the filling pulse, which defines the
rate window.
Initiate a temperature scan from low to high temperature (e.g., 80 K to 700 K). The system
will record the DLTS signal (C(t₁) - C(t₂)) as a function of temperature.[6]
Repeat the temperature scan for several different rate windows.

4. Data Analysis:

For each rate window, a peak will appear in the DLTS spectrum at the temperature where the
defect emission rate (en) is equal to the rate window.
Record the peak temperature (Tpeak) for each corresponding rate window (τ).
Construct an Arrhenius plot of ln(τ·Tpeak²) versus 1000/Tpeak.
The slope of this plot is proportional to the defect's activation energy (Ea), and the y-intercept
is related to its capture cross-section (σn).
The concentration of the defect (NT) can be calculated from the height of the DLTS peak and
the measured capacitance values.

Protocol 2: C-V Measurement for Doping Profile
1. Sample and Setup:

Use the same sample and cryostat setup as for DLTS.
Connect the device to an LCR meter or impedance analyzer.

2. Measurement Procedure:

Set the measurement frequency (commonly 1 MHz).
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Sweep the DC bias voltage across the Schottky contact from accumulation to depletion (e.g.,
+2 V to -10 V).
Record the capacitance at each voltage step.

3. Data Analysis:

Plot 1/C² versus the applied reverse bias voltage (VR).
For a uniformly doped sample, this plot should be linear.
The net doping concentration (Nd) can be calculated from the slope of the linear region of
the 1/C² vs. VR plot.
The built-in potential (Vbi) can be determined by extrapolating the linear fit to the voltage
axis.

Data Presentation: Common Defects in n-type 4H-
SiC
The table below summarizes the typical parameters for the most important electrically active

defects found in n-type 4H-SiC, as determined by DLTS.

Defect Label
Physical
Origin

Activation
Energy (EC -
ET) [eV]

Capture
Cross-Section
(σn) [cm²]

Typical
Concentration
[cm⁻³]

Z₁/₂
Carbon Vacancy

(VC)

0.59 - 0.72[1][4]

[11]
~10⁻¹⁴ - 10⁻¹⁵ 10¹¹ - 10¹⁴[4][12]

EH₆/₇
Carbon Vacancy

(VC)

1.30 - 1.64[1][2]

[9]
~10⁻¹³ - 10⁻¹⁵ 10¹² - 10¹⁴

EH₁

Carbon

Interstitial (Ci)

related

~0.40[22] ~10⁻¹⁵
Varies with

irradiation

EH₃

Carbon

Interstitial (Ci)

related

~0.70[22] ~10⁻¹⁵
Varies with

irradiation
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Note: The reported values for activation energy and capture cross-section can vary in the

literature due to differences in measurement conditions, material quality, and analysis methods.

Mandatory Visualizations
Experimental and Logical Workflows
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Caption: Workflow for characterizing electrically active defects in 4H-SiC.
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DLTS Measurement Issue
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Caption: Troubleshooting guide for common DLTS measurement issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1214593#characterization-of-electrically-active-
defects-in-4h-sic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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